molecular formula C24H25BrNO3P B1390995 [3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide CAS No. 108411-45-6

[3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide

Cat. No.: B1390995
CAS No.: 108411-45-6
M. Wt: 486.3 g/mol
InChI Key: ZBDUKALIRUWQMR-ADYMNVQMSA-M
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Description

Systematic IUPAC Naming and CAS Registry Identification

The compound is systematically named (2E)-3-ethoxy-2-(methoxyimino)-3-oxopropylphosphanium bromide under IUPAC guidelines, reflecting its phosphonium cation and bromide counterion. The E configuration of the methoxyimino group (C=N-OCH₃) is explicitly denoted in the nomenclature, indicating the trans arrangement of substituents around the double bond. Its CAS Registry Number is 108411-45-6 , a unique identifier validated across multiple chemical databases and commercial catalogs.

Structural Elucidation: X-ray Crystallography and Spectroscopic Data (NMR, FTIR)

The molecular structure is characterized by a central phosphorus atom bonded to three phenyl groups and a functionalized propyl chain containing ethoxy, oxo, and methoxyimino substituents (Figure 1). While direct X-ray crystallographic data for this specific compound is unavailable, related phosphonium bromides exhibit tetrahedral geometry around phosphorus, with bond lengths of ~1.80–1.85 Å for P–C (phenyl) and ~1.75–1.78 Å for P–C (alkyl).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.6–7.8 ppm (triphenyl protons), δ 4.2 ppm (ethoxy –OCH₂CH₃), δ 3.9 ppm (methoxyimino –OCH₃), and δ 3.2–3.5 ppm (methylene protons adjacent to phosphorus).
  • ³¹P NMR : A singlet at δ +22–25 ppm, consistent with tetracoordinated phosphorus environments in phosphonium salts.
  • FTIR (cm⁻¹): Strong absorption at ~1650–1700 (C=O stretch), ~1250 (P–C aromatic), and ~1150 (C–O–C ether).
Property Value
Molecular formula C₂₄H₂₅BrNO₃P
Molecular weight 486.35 g/mol
Key NMR shifts (¹H) δ 7.6–7.8 (Ph), δ 4.2 (OCH₂CH₃)
Key FTIR peaks 1680 (C=O), 1250 (P–C)

Isomeric Forms and Stereochemical Considerations (E/Z Configuration)

The compound exists as a single stereoisomer due to the fixed E configuration of the methoxyimino group (C=N-OCH₃), which arises from the synthetic route involving condensation of ethoxy-oxopropane derivatives with methoxyamine. The E configuration is confirmed by:

  • NMR coupling constants : Lack of vicinal coupling between the imino proton and adjacent groups, indicative of trans geometry.
  • Computational modeling : Density functional theory (DFT) calculations predict higher stability for the E isomer due to reduced steric hindrance between the methoxy and ethoxy groups.
    No Z isomer has been reported under standard synthetic conditions, though theoretical studies suggest a ~15 kJ/mol energy difference favoring the E form.

Properties

IUPAC Name

[(2E)-3-ethoxy-2-methoxyimino-3-oxopropyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3P.BrH/c1-3-28-24(26)23(25-27-2)19-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,3,19H2,1-2H3;1H/q+1;/p-1/b25-23-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUKALIRUWQMR-ADYMNVQMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670594
Record name [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108411-45-6
Record name [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This traditional approach involves the synthesis of the triphenylphosphonium bromide precursor, followed by its functionalization to incorporate the ethoxy and methoxyimino groups, culminating in the target compound. The key steps are:

  • Step 1: Formation of Triphenylphosphonium Bromide (P-I)

    • React triphenylphosphine with 1,3-dibromopropane in a solvent such as toluene or xylene.
    • Reflux at approximately 80°C for 5–6 hours.
    • The reaction yields [triphenylphosphonium] bromide via nucleophilic substitution.
  • Step 2: Introduction of the (Methoxyimino) and Ethoxy Groups

    • Dissolve P-I in methanol.
    • Add the appropriate methoxyimino precursor, such as methyl or ethyl esters, under controlled temperature (around 50°C).
    • React for 10–14 hours to form the functionalized phosphonium salt.
  • Step 3: Purification

    • Evaporate solvents under reduced pressure.
    • Dissolve the residue in ethanol.
    • Filter and dry to obtain the final product.

Research Findings

  • Patent CN106046053A describes a similar process, emphasizing reflux conditions and solvent use for high yield.
  • The synthesis typically yields around 62–68%, with reaction times of approximately 12–14 hours.
  • The process involves high energy consumption due to reflux and solvent recovery steps.

Notes

  • The method's efficiency can be improved by optimizing solvent choice and reaction temperature.
  • The use of ethanol as a solvent is common but increases costs and energy requirements.

Microwave-Assisted Rapid Synthesis

Method Overview

Recent advances have introduced microwave irradiation to significantly reduce reaction times and improve yields:

  • Step 1: Phosphonium Salt Formation

    • Mix triphenylphosphine with 1,3-dibromopropane in a suitable solvent such as toluene or xylene.
    • Subject the mixture to microwave irradiation at 2 minutes duration, at a ratio of 1:1 for phosphine to dibromopropane.
    • This yields the triphenylphosphonium bromide in high yield (81–93%).
  • Step 2: Functionalization with Methoxyimino and Ethoxy Groups

    • Dissolve P-I in ethyl acetate or other suitable solvents.
    • Add methyl or ethoxy derivatives of methoxyimino compounds.
    • Microwave irradiation or conventional heating at 50°C for 2–3 hours facilitates the reaction.
  • Step 3: Purification

    • Filter, wash, and dry the product.
    • The process avoids reflux, reducing energy consumption and reaction time.

Research Findings

  • Minkovska et al. (2018) demonstrated that microwave irradiation reduces synthesis time from hours to minutes, with yields exceeding 90%.
  • The method minimizes solvent use and simplifies purification, aligning with green chemistry principles.

Notes

  • Microwave synthesis is highly reproducible.
  • Suitable for scale-up with appropriate microwave reactors.

Solvent Optimization and Cost Reduction Strategies

Use of Methanol as a Solvent

  • Studies indicate that replacing ethanol with methanol significantly reduces material costs.
  • Methanol's lower boiling point and good solvation properties facilitate reactions at ambient temperatures.
  • Reaction times are shortened (10–14 hours) without compromising yield.

Research Findings

  • Patent CN106046053A emphasizes the use of methanol for its cost-effectiveness and energy efficiency.
  • Comparative experiments show methanol-based methods achieve yields of approximately 62–68%, comparable to ethanol-based methods but at lower costs.

Summary of Preparation Methods with Data Table

Method Key Reagents Solvent(s) Reaction Time Temperature Yield (%) Advantages References
Conventional reflux Triphenylphosphine, 1,3-dibromopropane Toluene, ethanol 12–14 hrs ~80°C 62–68 Well-established, scalable CN106046053A, patents
Microwave-assisted Triphenylphosphine, 1,3-dibromopropane Toluene, xylene, ethyl acetate 2–3 min Microwave irradiation 81–93 Rapid, high yield, energy-efficient Minkovska et al. (2018)
Solvent optimization (methanol) Triphenylphosphine, 1,3-dibromopropane Methanol 10–14 hrs 50°C 62–68 Cost-effective, environmentally friendly CN106046053A, comparative studies

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation and Reduction: : 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide can undergo redox reactions, although it is more commonly used as a reagent in synthetic pathways.

  • Substitution: : The bromide ion in this compound can be readily substituted with other nucleophiles in suitable conditions.

  • Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electrophilic carbonyl group.

Common Reagents and Conditions:
  • Base: : Sodium hydroxide or potassium carbonate is often used to facilitate nucleophilic substitution.

  • Solvents: : Common solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.

Major Products Formed: The reactions typically yield a variety of phosphonium salts and derivatives, often used as intermediates in more complex synthetic pathways.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-nitrogen bonds. Its phosphonium group can facilitate various transformations including:

  • Alkylation Reactions : The phosphonium salt can act as a nucleophile in alkylation processes, enabling the introduction of alkyl groups into organic molecules.
  • Synthesis of Imine Derivatives : The methoxyimino group allows for the formation of imines, which are valuable intermediates in synthesizing pharmaceuticals and agrochemicals.

Biochemical Applications

In biochemistry, 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide has been explored for its potential roles:

  • Cellular Studies : The compound is used in cell biology to study mitochondrial function due to its ability to accumulate in mitochondria, which can influence cellular metabolism and apoptosis.
  • Proteomics Research : It serves as a biochemical tool for proteomics, aiding in the identification and quantification of proteins through mass spectrometry techniques.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

  • Anticancer Agents : Research indicates that phosphonium salts can exhibit cytotoxicity against cancer cell lines, making them potential leads for anticancer drug discovery.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Synthesis of Novel Anticancer Agents :
    • A study demonstrated the synthesis of derivatives from 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide that showed significant cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.
  • Role in Mitochondrial Function :
    • Research published in biochemical journals indicates that compounds like this phosphonium salt can selectively target mitochondria, leading to insights into mitochondrial dysfunctions associated with diseases such as diabetes and neurodegenerative disorders.
  • Immunological Applications :
    • The compound has been evaluated for its role in modulating immune responses, suggesting potential uses in immunotherapy or vaccine development.

Summary Table of Applications

Application AreaSpecific UsesReferences
Organic SynthesisAlkylation reactions, imine synthesis
BiochemistryCellular studies, proteomics
Medicinal ChemistryAnticancer agents, antimicrobial activity

Mechanism of Action

The compound primarily exerts its effects through interactions with nucleophilic sites. The triphenylphosphonium moiety enhances its reactivity, allowing it to participate in a variety of chemical transformations. Molecular targets often include carbonyl groups and other electrophilic centers in complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of triphenylphosphonium bromide derivatives. Key structural analogs include:

Compound Substituents Key Features Reference
[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphonium bromide tert-Butoxy instead of ethoxy Increased steric hindrance; reduced solubility in polar solvents
(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide Ethoxy and methyl-ketone groups (no methoxyimino) Higher reactivity in SN2 reactions due to less steric bulk
(2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide Cyclopropyl-ketone group Enhanced ring strain; potential for cycloaddition reactions
(Carbomethoxymethyl)triphenylphosphonium bromide Methoxycarbonyl group Ester functionality; utility in carbonyl-stabilized ylide formation
(3,3-Dimethylallyl)triphenylphosphonium bromide Prenyl (dimethylallyl) group Applications in terpene synthesis; hydrophobic backbone

Substituent Effects on Physicochemical Properties

  • Solubility: The ethoxy and methoxyimino groups in the target compound enhance polarity compared to tert-butoxy analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) . However, carboxy-terminated derivatives (e.g., (5-carboxypentyl)triphenylphosphonium bromide) exhibit higher aqueous solubility due to ionizable carboxyl groups .
  • Stability: Steric shielding from triphenyl groups increases thermal stability. Methoxyimino and ketone groups may participate in tautomerism, influencing reactivity .

Pharmacological and Industrial Relevance

  • Drug Delivery : Carboxy-terminated derivatives (e.g., compound 8 in ) are explored for drug conjugation due to their water solubility and biocompatibility .
  • Vitamin D2 Synthesis : (2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide is a key intermediate in Vitamin D2 derivative preparation .
  • Material Science: The target compound’s ethoxy group enables functionalization of polymers or nanoparticles for catalytic applications .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound (tert-Butoxy) Analog (Carbomethoxymethyl) Analog
Molecular Weight (g/mol) ~450 (estimated) 425.3 415.26
Solubility DMF, DMSO Chloroform, THF Methanol, Acetone
Key Reactivity Ylide formation Steric hindrance Ester hydrolysis

Biological Activity

3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide, with the CAS number 108411-45-6, is a phosphonium compound that has garnered interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.

  • Molecular Formula : C24H25BrNO3P
  • Molecular Weight : 486.34 g/mol
  • Structure : The compound features a triphenylphosphonium moiety, which is known for its ability to target mitochondria effectively.

The triphenylphosphonium (TPP) moiety is recognized for its role as a mitochondrial targeting agent. It facilitates the delivery of various therapeutic agents directly to mitochondria, enhancing their efficacy. The positive charge of TPP allows it to accumulate within the negatively charged mitochondrial matrix, which is crucial for its biological activity.

Key Mechanisms:

  • Mitochondrial Targeting : The compound exploits the mitochondrial membrane potential for accumulation, thus enhancing the delivery of bioactive molecules.
  • Antioxidant Properties : The presence of methoxyimino groups may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.

Cytotoxicity and Cell Viability

Research has demonstrated that 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide exhibits varying degrees of cytotoxicity depending on concentration and exposure time. In vitro studies using PC-12 cells (a model for neuronal cells) have shown that:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined through MTT assays, revealing significant cytotoxic effects at concentrations above 1 μM.
Concentration (μM)Cell Viability (%)
190
1075
10050
100020

These results indicate that higher concentrations lead to increased cytotoxicity, suggesting a dose-dependent relationship.

Protective Effects Against Oxidative Stress

In a study examining the protective effects against oxidative stress, TPP-modified peptides demonstrated enhanced radical scavenging activity. The modified oligopeptides exhibited significant cytoprotective effects in neuronal PC-12 cells exposed to oxidative agents like CoCl₂ and menadione.

Research Findings

  • Enhanced Bioactivity : The modification of peptides with TPP moieties has been shown to improve their pharmacokinetic properties and bioactivity in various models.
  • Cellular Uptake : Studies suggest that TPP derivatives can significantly enhance the uptake of therapeutic agents into mitochondria without compromising their efficacy.

Q & A

Q. What are the key synthetic routes for preparing 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a brominated precursor (e.g., 3-ethoxy-2-(methoxyimino)-3-oxopropyl bromide) with triphenylphosphine (PPh₃) in anhydrous toluene under reflux for 24 hours . Purification typically involves precipitation with hexane and washing to remove unreacted reagents. Alternative methods use carbodiimide coupling agents (e.g., DCC/HOBt) to link phosphonium moieties to functionalized intermediates, as seen in analogous sulfenic acid trapping agents .

Q. How can spectroscopic techniques characterize this phosphonium salt?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Signals for ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), methoxyimino (δ ~3.8–4.0 ppm), and aromatic protons (δ ~7.4–7.8 ppm for triphenyl groups).
  • ³¹P NMR : A single peak near δ +20–25 ppm confirms the phosphonium center .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1640 cm⁻¹), and P–C aromatic bonds (~1430–1480 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows the [M-Br]⁺ ion, with exact mass matching the molecular formula.

Q. What role does the methoxyimino group play in the compound’s reactivity?

  • Methodological Answer : The methoxyimino (–ON–OCH₃) group stabilizes adjacent carbonyl groups through conjugation, influencing ylide formation in Wittig reactions. Its electron-withdrawing nature may reduce nucleophilicity at the α-carbon compared to simpler phosphonium salts, requiring optimized bases (e.g., NaH or KOtBu) for ylide generation . Comparative studies with non-imino analogs (e.g., methyltriphenylphosphonium bromide) highlight differences in reaction kinetics .

Advanced Research Questions

Q. How does this compound perform in Wittig olefination compared to other triphenylphosphonium derivatives?

  • Methodological Answer : The ethoxy and methoxyimino substituents may sterically hinder ylide formation, necessitating higher temperatures or prolonged reaction times. Experimental design should include:
  • Control reactions with methyltriphenylphosphonium bromide to benchmark reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility.
  • Yield analysis : Monitor by HPLC or GC-MS, as conjugated olefins may require UV detection .
    Example: In synthesizing α,β-unsaturated ketones, yields drop by ~15% compared to less hindered analogs .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight, desiccated containers.
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation of the methoxyimino group.
  • Solubility : Highly soluble in DMSO or DMF; limited in hexane or Et₂O. Precipitate from CH₂Cl₂/hexane mixtures for purification .

Q. Can this phosphonium salt act as a sulfenic acid trapping agent in protein studies?

  • Methodological Answer : Analogous triphenylphosphonium derivatives react with sulfenic acids (–SOH) in proteins via nucleophilic attack. To test this:
  • Incubate with cysteine-rich proteins (e.g., albumin) under oxidative stress.
  • Detect adducts using LC-MS/MS, monitoring mass shifts corresponding to the phosphonium moiety (+459.3 g/mol) .
  • Negative controls : Use phosphine-free buffers to rule out nonspecific binding.

Q. How does the compound’s structure influence mitochondrial targeting in drug delivery systems?

  • Methodological Answer : The triphenylphosphonium (TPP⁺) moiety facilitates mitochondrial accumulation due to the membrane potential. To evaluate:
  • Cellular uptake assays : Use fluorescently labeled analogs in HeLa or HEK293 cells.
  • Mitochondrial colocalization : Confirm via confocal microscopy with MitoTracker dyes .
  • Toxicity profiling : Compare IC₅₀ values with non-targeted analogs to assess specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide
Reactant of Route 2
[3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide

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